Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Overview
Description
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH is a synthetic lipopeptide that has garnered attention in the fields of biochemistry and molecular biology. This compound is characterized by its palmitoylation, a post-translational modification where palmitic acid is covalently attached to cysteine residues. This modification plays a crucial role in the localization and function of proteins, particularly in cell signaling and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH involves several steps, starting with the protection of amino acid residues to prevent unwanted side reactions. The palmitoylation process typically involves the use of palmitoyl chloride or palmitoyl-CoA as the acyl donor, which reacts with the cysteine residue under basic conditions to form a thioester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The process involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH undergoes various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The palmitoyl group can be replaced with other acyl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Acyl donors: Palmitoyl chloride, palmitoyl-CoA.
Major Products
The major products formed from these reactions include modified peptides with altered acylation patterns, which can affect their biological activity and stability .
Scientific Research Applications
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipidation processes and protein-lipid interactions.
Biology: Investigated for its role in cell signaling, membrane trafficking, and protein localization.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in diseases involving dysregulated palmitoylation.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH involves its incorporation into cellular membranes, where it modulates the activity of membrane-associated proteins. The palmitoylation of cysteine residues enhances the hydrophobicity of the peptide, promoting its association with lipid rafts. This localization is critical for the function of many signaling proteins, including receptors and kinases .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-Gly-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH: Similar structure but with glycine instead of cysteine.
Myristoyl-Cys((RS)-2,3-di(myristoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH: Similar structure but with myristic acid instead of palmitic acid.
Uniqueness
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH is unique due to its specific palmitoylation pattern, which significantly influences its biological activity and membrane association properties. This compound’s ability to modulate protein function through lipidation makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDPHAKKZGDBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H156N10O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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